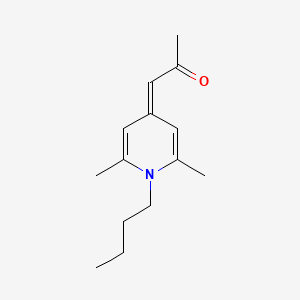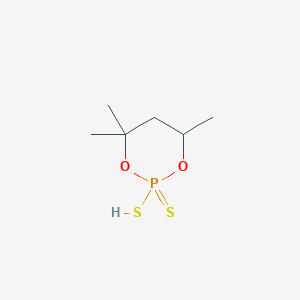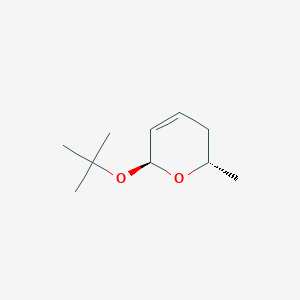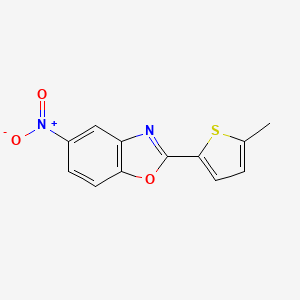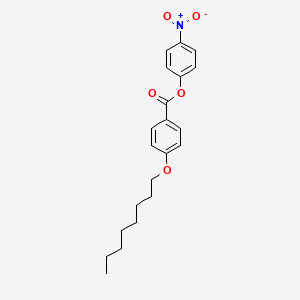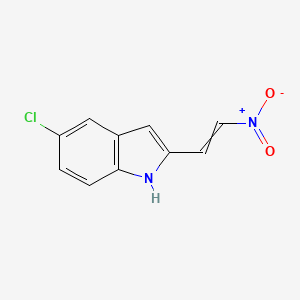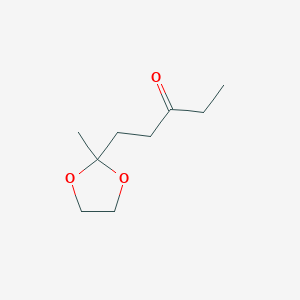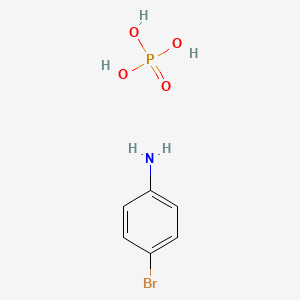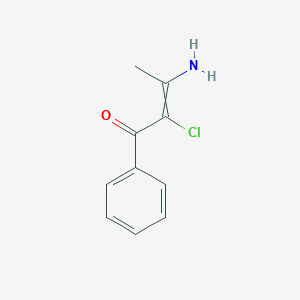![molecular formula C9H16O2 B14650242 1-Oxaspiro[4.5]decan-2-ol CAS No. 53356-80-2](/img/structure/B14650242.png)
1-Oxaspiro[4.5]decan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with butadiene and other dienes. This reaction yields bicyclic and tricyclic spiroadducts, which can then be further processed to obtain this compound . Another method involves the Prins/pinacol rearrangement, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a cascade reaction to form oxaspirocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Diels-Alder cycloaddition is favored for its high yield and efficiency, while the Prins/pinacol rearrangement is chosen for its versatility in using various aldehydes.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[4.5]decan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxaspiro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxaspiro derivatives, alcohols, and substituted spiro compounds. These products have diverse applications in synthetic chemistry and industrial processes .
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other spiro compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of perfumes and aromas due to its olfactive properties.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]decan-2-ol involves its interaction with various molecular targets and pathways. Its unique spiro structure allows it to interact with enzymes and receptors in a specific manner, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane-1-spiro-4-butyrolactone
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
Uniqueness
1-Oxaspiro[4.5]decan-2-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
53356-80-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-9(11-8)5-2-1-3-6-9/h8,10H,1-7H2 |
Clave InChI |
ZLWBKXGIKUOAAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCC(O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


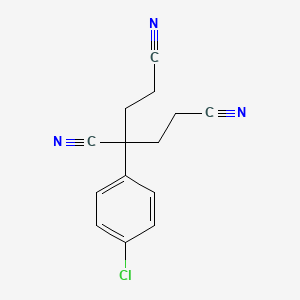
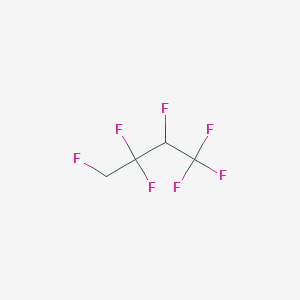
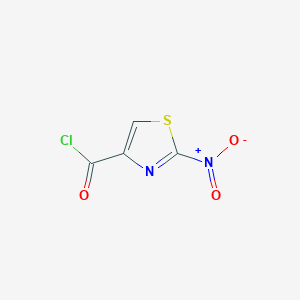
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
